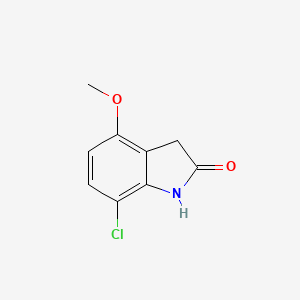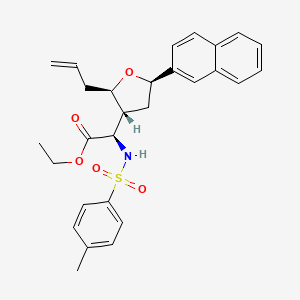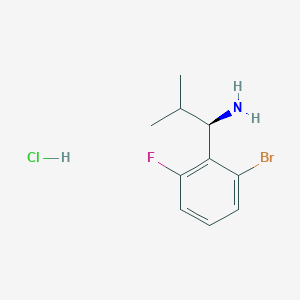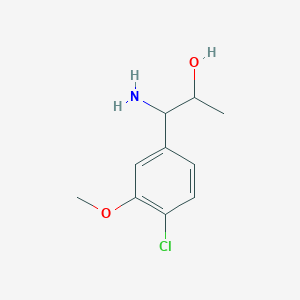
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C16H17BrO2. It is a derivative of benzene, featuring a bromine atom, an ethyl group, and a methoxybenzyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene can be synthesized through a multi-step process involving several key reactions:
Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and aluminum chloride (AlCl3) as a catalyst.
Methoxybenzylation: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-((4-methoxybenzyl)oxy)acetophenone.
Reduction: Formation of 2-ethyl-4-((4-methoxybenzyl)oxy)benzene.
Substitution: Formation of 2-ethyl-4-((4-methoxybenzyl)oxy)phenol or corresponding amines/thiols.
Applications De Recherche Scientifique
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene involves its interaction with various molecular targets. The bromine atom and methoxybenzyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-ethylbenzene: Lacks the methoxybenzyl group, making it less reactive in certain substitution reactions.
1-Bromo-2-ethylbenzene: Similar structure but without the methoxybenzyl group, leading to different reactivity and applications.
1-Bromo-4-methoxybenzene: Contains a methoxy group but lacks the ethyl group, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C16H17BrO2 |
|---|---|
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
1-bromo-2-ethyl-4-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C16H17BrO2/c1-3-13-10-15(8-9-16(13)17)19-11-12-4-6-14(18-2)7-5-12/h4-10H,3,11H2,1-2H3 |
Clé InChI |
VRSQXZYIEWTXRY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OCC2=CC=C(C=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)


![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)


![4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057280.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate](/img/structure/B13057288.png)



